molecular formula C18H27BrN2O5 B4004232 1-[4-(4-Bromo-2-methylphenoxy)butyl]-4-methylpiperazine;oxalic acid

1-[4-(4-Bromo-2-methylphenoxy)butyl]-4-methylpiperazine;oxalic acid

Cat. No.: B4004232
M. Wt: 431.3 g/mol
InChI Key: WRJUBUZGIPBVCN-UHFFFAOYSA-N
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Description

1-[4-(4-Bromo-2-methylphenoxy)butyl]-4-methylpiperazine;oxalic acid is a complex organic compound that combines a piperazine derivative with an oxalic acid moiety

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include studying its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Bromo-2-methylphenoxy)butyl]-4-methylpiperazine typically involves a multi-step process. One common route includes the following steps:

    Preparation of 4-(4-Bromo-2-methylphenoxy)butyl bromide: This intermediate is synthesized by reacting 4-bromo-2-methylphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate.

    N-Alkylation of 4-methylpiperazine: The 4-(4-Bromo-2-methylphenoxy)butyl bromide is then reacted with 4-methylpiperazine under basic conditions to form the desired product.

    Formation of the oxalate salt: The final step involves reacting the free base with oxalic acid to form the oxalate salt of 1-[4-(4-Bromo-2-methylphenoxy)butyl]-4-methylpiperazine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Bromo-2-methylphenoxy)butyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The phenoxy and piperazine moieties can undergo oxidation and reduction reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.

    Oxidation: Oxidized products may include quinones or N-oxides.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: Hydrolysis products include the corresponding alcohols and amines.

Scientific Research Applications

1-[4-(4-Bromo-2-methylphenoxy)butyl]-4-methylpiperazine;oxalic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study receptor-ligand interactions.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[4-(4-Bromo-2-methylphenoxy)butyl]-4-methylpiperazine;oxalic acid depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-Chloro-2-methylphenoxy)butyl]-4-methylpiperazine
  • 1-[4-(4-Fluoro-2-methylphenoxy)butyl]-4-methylpiperazine
  • 1-[4-(4-Methoxy-2-methylphenoxy)butyl]-4-methylpiperazine

Uniqueness

1-[4-(4-Bromo-2-methylphenoxy)butyl]-4-methylpiperazine;oxalic acid is unique due to the presence of the bromo substituent, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methoxy analogs. The bromo group can participate in specific halogen bonding interactions and can be selectively replaced by other functional groups through nucleophilic substitution reactions.

Properties

IUPAC Name

1-[4-(4-bromo-2-methylphenoxy)butyl]-4-methylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN2O.C2H2O4/c1-14-13-15(17)5-6-16(14)20-12-4-3-7-19-10-8-18(2)9-11-19;3-1(4)2(5)6/h5-6,13H,3-4,7-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJUBUZGIPBVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCCCN2CCN(CC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(4-Bromo-2-methylphenoxy)butyl]-4-methylpiperazine;oxalic acid
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1-[4-(4-Bromo-2-methylphenoxy)butyl]-4-methylpiperazine;oxalic acid
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